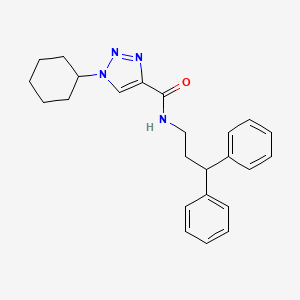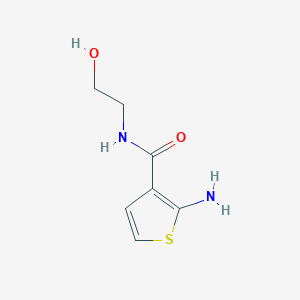![molecular formula C23H26FNO4 B6134267 (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6134267.png)
(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone, also known as FMeO-DIBP, is a synthetic compound that has gained attention in the scientific research community for its potential applications in various fields.
Mécanisme D'action
(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone is a dopamine receptor modulator, specifically targeting the D1 and D2 receptor subtypes. The compound binds to the receptor and alters its activity, leading to changes in neurotransmitter release and neuronal signaling. This mechanism of action is similar to that of other dopamine receptor modulators, such as antipsychotic drugs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased dopamine release, enhanced cognitive function, and improved motor coordination. However, the exact mechanisms underlying these effects are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone is its selectivity for dopamine receptors, which allows for more targeted research on the role of dopamine in various neurological disorders. However, the compound's limited solubility and potential toxicity at high doses can pose challenges for lab experiments.
Orientations Futures
There are several future directions for research on (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone. One area of interest is the development of more potent and selective dopamine receptor modulators based on the structure of this compound. Another area of research is the investigation of the compound's potential therapeutic benefits in various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanisms underlying this compound's biochemical and physiological effects.
In conclusion, this compound is a synthetic compound with potential applications in drug discovery, neuropharmacology, and medicinal chemistry. Its selectivity for dopamine receptors and ability to modulate their activity make it a valuable tool for studying the role of dopamine in various neurological disorders. While there are still limitations and challenges associated with its use in lab experiments, the compound's potential therapeutic benefits and future research directions make it an exciting area of scientific inquiry.
Méthodes De Synthèse
(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone is synthesized through a multi-step process, starting with the reaction of 3-fluoro-4-methoxyaniline with 4-isopropoxybenzoyl chloride to form 1-(4-isopropoxybenzoyl)-3-fluoro-4-methoxyaniline. This intermediate is then reacted with piperidin-3-one to yield this compound. The purity of the final product is confirmed through various analytical techniques, such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone has shown potential in various scientific research applications, including drug discovery, neuropharmacology, and medicinal chemistry. In drug discovery, this compound can be used as a lead compound to develop new drugs for the treatment of various diseases, such as Parkinson's disease and schizophrenia. In neuropharmacology, this compound has been shown to modulate the activity of dopamine receptors, which are involved in various neurological disorders. In medicinal chemistry, this compound can be used as a building block to synthesize other compounds with potential therapeutic benefits.
Propriétés
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[1-(4-propan-2-yloxybenzoyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO4/c1-15(2)29-19-9-6-16(7-10-19)23(27)25-12-4-5-18(14-25)22(26)17-8-11-21(28-3)20(24)13-17/h6-11,13,15,18H,4-5,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMZYBBVCRNKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(4-chlorophenyl)amino]-5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6134192.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6134203.png)
![1-(3-methoxybenzyl)-N-[(8-methoxy-2H-chromen-3-yl)methyl]-3-piperidinamine](/img/structure/B6134209.png)
![N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6134223.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6134230.png)
![N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6134237.png)

![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]isonicotinamide](/img/structure/B6134253.png)

![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B6134260.png)
![3-(4-fluorophenyl)-7-(2-methoxyethyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6134269.png)

![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B6134284.png)
![2-{[(2,4-dimethylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6134289.png)